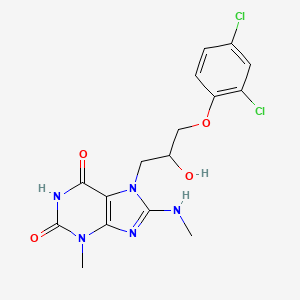

7-(3-(2,4-dichlorophenoxy)-2-hydroxypropyl)-3-methyl-8-(methylamino)-1H-purine-2,6(3H,7H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

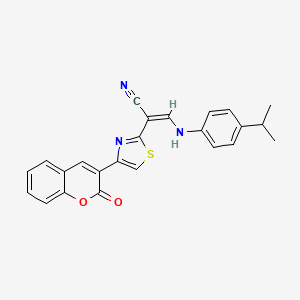

The compound , 7-(3-(2,4-dichlorophenoxy)-2-hydroxypropyl)-3-methyl-8-(methylamino)-1H-purine-2,6(3H,7H)-dione, is a derivative of the purine class of molecules, which are known for their biological significance and therapeutic potential. The purine scaffold is a versatile core structure that can be modified to produce compounds with a variety of biological activities. The papers provided discuss analogues of this compound and related structures, indicating a broad interest in this class of molecules for their potential anti-inflammatory and inhibitory activities in various biological assays .

Synthesis Analysis

The synthesis of related purine derivatives has been described in the literature. For instance, substituted analogues based on the 2,3-dihydro-6-hydroxypyrimido[2,1-f]purine-4,8(1H,9H)-dione ring system have been synthesized and evaluated for their anti-inflammatory activity . Another study reports the synthesis of 4-alkyl- or 4-phenyl-7-methyl-1,2-dihydro-7H-imidazo[1,2,3-cd]purine-6,8-diones through intramolecular alkylation, starting from a 5-nitrosopyrimidine derivative and proceeding through several steps including hydrogenation and reactions with orthocarboxylate and mesyl chloride . These synthetic routes highlight the complexity and multi-step nature of purine synthesis, which often requires careful control of reaction conditions and purification steps.

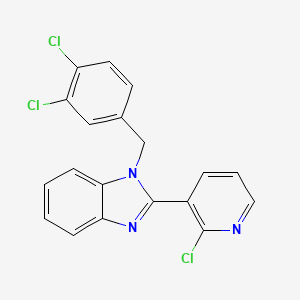

Molecular Structure Analysis

The molecular structure of purine derivatives is characterized by a bicyclic core consisting of a pyrimidine ring fused to an imidazole ring. Substituents on this core, such as alkyl, phenyl, or benzyl groups, can significantly influence the molecule's biological activity and pharmacokinetic properties. The presence of substituents like the 2,4-dichlorophenoxy group in the compound of interest suggests potential for increased lipophilicity and possibly enhanced binding interactions with biological targets .

Chemical Reactions Analysis

Purine derivatives can undergo a variety of chemical reactions, depending on the functional groups present on the molecule. For example, the hydroxyethylamino group in one of the synthesized compounds can be a site for further chemical modification, such as alkylation . The presence of reactive groups like mesyloxyethyl also facilitates intramolecular reactions that can lead to the formation of more complex purine structures . These reactions are crucial for the diversification of the purine scaffold and the exploration of structure-activity relationships.

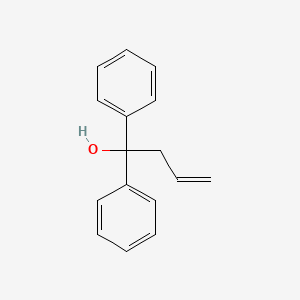

Physical and Chemical Properties Analysis

The physical and chemical properties of purine derivatives are influenced by their molecular structure. The introduction of substituents can alter properties such as solubility, melting point, and stability. For instance, the anti-inflammatory activity of a prenylated pyrimidopurinedione derivative was found to be devoid of gastric ulcer inducing potential and ocular toxicity, which are important considerations for the development of therapeutic agents . The inhibitory activities of carboxybenzyl-substituted purine diones against dipeptidyl peptidase IV (DPP-IV) also suggest that these compounds have favorable interactions with the enzyme, which could be attributed to their chemical properties .

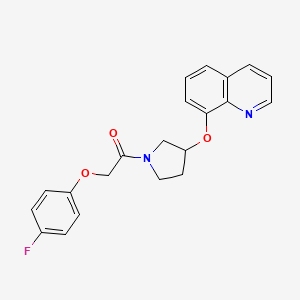

Scientific Research Applications

Chemical Synthesis and Structural Analysis

Researchers have developed methods for synthesizing complex heterocyclic systems that involve the compound of interest or its structural analogs. For example, the formation of pyrido-[3",2":4',5']thieno[3',2':5,6][1,4]diazepino[7,1-f]purine-2,4(3H,6H)-dione derivatives through alkylation reactions under specific conditions showcases the versatility of these compounds in creating novel chemical entities (Dotsenko et al., 2012).

Cardiovascular Activity

Some derivatives of the compound have been synthesized and evaluated for their cardiovascular effects, including antiarrhythmic and hypotensive activities. Certain analogs demonstrated significant prophylactic antiarrhythmic activity in experimental models, highlighting their potential for treating cardiovascular disorders (Chłoń-Rzepa et al., 2004).

Antitumor Activity and Vascular Relaxing Effect

The synthesis of purino[7,8-g]-6-azapteridines and [1,2,4]triazino-[3,2-f]purines, followed by an examination of their biological activities, including antitumor potential and vascular relaxing effects, indicates a broad spectrum of pharmacological properties. Although not all synthesized compounds showed potent activity, the study opens avenues for further exploration of similar molecules in cancer therapy and vascular health (Ueda et al., 1987).

Safety And Hazards

The safety and hazards associated with this compound are not specified in the search results12. This information is crucial for handling and storage of the compound and is typically provided in a Material Safety Data Sheet (MSDS).

Future Directions

The future directions of research involving this compound are not specified in the search results12. This could include potential applications, ongoing studies, and areas of interest in the scientific community.

Please note that this analysis is based on the information available from the search results and may not be comprehensive. For more detailed information, it is recommended to refer to specific scientific literature or contact experts in the field.

properties

IUPAC Name |

7-[3-(2,4-dichlorophenoxy)-2-hydroxypropyl]-3-methyl-8-(methylamino)purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17Cl2N5O4/c1-19-15-20-13-12(14(25)21-16(26)22(13)2)23(15)6-9(24)7-27-11-4-3-8(17)5-10(11)18/h3-5,9,24H,6-7H2,1-2H3,(H,19,20)(H,21,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWTMWIBPJCOSPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC2=C(N1CC(COC3=C(C=C(C=C3)Cl)Cl)O)C(=O)NC(=O)N2C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17Cl2N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(3-(2,4-dichlorophenoxy)-2-hydroxypropyl)-3-methyl-8-(methylamino)-1H-purine-2,6(3H,7H)-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2543790.png)

![N-[5,6-dimethyl-1-(2-methylbenzyl)-1H-1,3-benzimidazol-4-yl]-4-fluorobenzenesulfonamide](/img/structure/B2543797.png)

![6-Isopropyl-2-(3-phenylpropanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2543798.png)

![2-(Bicyclo[2.2.1]heptan-2-YL)ethane-1-sulfonyl chloride](/img/structure/B2543800.png)

![N-(2-methylphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2543803.png)

![[10-(4-chlorophenyl)-2,6,8-trioxo-3,4a,5,5a,6,8,8a,9,9a,10-decahydro-5,9-methano[1,3]thiazolo[5',4':5,6]thiopyrano[2,3-f]isoindol-7(2H)-yl]acetic acid](/img/structure/B2543804.png)